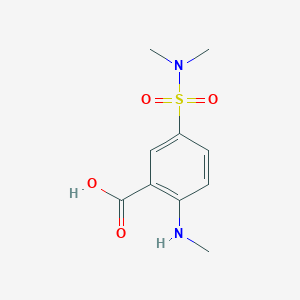
(R)-1-Amino-propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1-Amino-propane-1,3-diol, also known as serinol, is an amino alcohol with the molecular formula C₃H₉NO₂. It is a prochiral molecule and a structural analogue to the amino acid serine. This compound is known for its stability, hygroscopic nature, and high solubility in water. It has a molecular weight of 91.11 g/mol, a melting point of 52-56°C, and a boiling point of 115-116°C .
Méthodes De Préparation
(R)-1-Amino-propane-1,3-diol can be synthesized through various methods:
Chemical Synthesis: One common method involves the reaction of dihydroxyacetone with ammonia or dihydroxyacetone oxime.
Biotechnological Conversion: Glycerol can be converted to this compound using recombinant Escherichia coli strains.
Industrial Production: Industrial methods often involve the hydration of acrolein followed by hydrogenation of the resulting 3-hydroxypropionaldehyde.
Analyse Des Réactions Chimiques
(R)-1-Amino-propane-1,3-diol undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can be performed using strong bases like NaHCO₃ or CsCO₃.
Amination and Dehydration: These reactions can be catalyzed by hydrogen transfer.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Major products formed include various amino alcohols and derivatives .
Applications De Recherche Scientifique
(R)-1-Amino-propane-1,3-diol has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of (R)-1-Amino-propane-1,3-diol involves its interaction with molecular targets and pathways:
Enzymatic Reactions: It acts as a substrate for enzymes like dihydroxyacetone phosphate aminotransferase, facilitating the transamination process.
Catalytic Mechanisms: In industrial applications, it undergoes catalytic reactions involving glycerol dehydratases, which are crucial for its conversion to 1,3-propanediol.
Comparaison Avec Des Composés Similaires
(R)-1-Amino-propane-1,3-diol can be compared with other similar compounds:
2-Amino-1,3-propanediol:
1,2-Propanediol: This compound is used in the production of polymers and as a solvent, but lacks the amino group present in this compound.
3-Amino-1,2-propanediol: Known for its use as a chiral selector ligand, it has different reactivity due to its distinct structural arrangement.
This compound stands out due to its unique combination of amino and hydroxyl groups, making it versatile for various chemical and biological applications.
Propriétés
Formule moléculaire |
C3H9NO2 |
|---|---|
Poids moléculaire |
91.11 g/mol |
Nom IUPAC |
1-aminopropane-1,3-diol |
InChI |
InChI=1S/C3H9NO2/c4-3(6)1-2-5/h3,5-6H,1-2,4H2 |
Clé InChI |
DOGCTUGYGZGSFX-UHFFFAOYSA-N |
SMILES canonique |
C(CO)C(N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3aS,6aS)-1-((R)-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B8521034.png)







![allyl N-[(mesitylsulfonyl)-oxy]carbamate](/img/structure/B8521096.png)


![(R)-4-chloro-6,7-dihydro-5-methyl-5H-cyclopenta[d]pyrimidine](/img/structure/B8521122.png)
